1,8-Phenanthroline, 2-methyl-
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Overview
Description
1,8-Phenanthroline, 2-methyl- is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline, 2-methyl- can be synthesized through a series of chemical reactions involving the starting material, 1,10-phenanthroline. One common method involves the methylation of 1,10-phenanthroline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of 1,8-Phenanthroline, 2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,8-Phenanthroline, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
1,8-Phenanthroline, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.
Mechanism of Action
The mechanism of action of 1,8-Phenanthroline, 2-methyl- involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biochemical effects. The specific molecular targets and pathways depend on the metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methyl group at the 2-position.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Phenanthrene: A hydrocarbon analog without nitrogen atoms.
Uniqueness
1,8-Phenanthroline, 2-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and the stability of its metal complexes. This modification can enhance its performance in specific applications, such as catalysis and material science .
Properties
CAS No. |
61351-98-2 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-1,8-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-2-3-10-4-5-11-8-14-7-6-12(11)13(10)15-9/h2-8H,1H3 |
InChI Key |
VASBJYDMXMANDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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